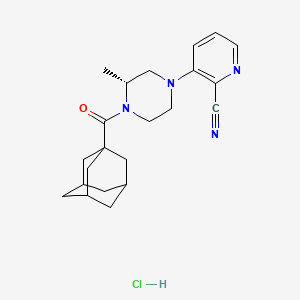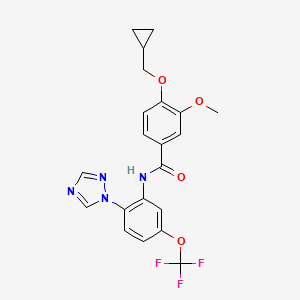
Ensartinib
描述
Ensartinib is a small molecule and an investigational drug that is under clinical trial . It is a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 . It is also known as a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules .
Synthesis Analysis
This compound is absorbed rapidly after oral administration with moderate and high clearance in rats and dogs, respectively . The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively .
Molecular Structure Analysis
This compound has a chemical formula of C26H27Cl2FN6O3 . The interaction of this compound with the inward-open structure of P-gp provides additional information on the potential binding orientation of this compound in the substrate-binding pocket of P-gp .
Chemical Reactions Analysis
There have been reports of acquired resistance to this compound in patients with advanced lung squamous cell carcinoma stage IV . Another case reported a lack of efficacy to this compound for advanced lung squamous cell carcinoma stage IV .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 561.44 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 113.68 . It has a XLogP of 3.66 .
科学研究应用
对Crizotinib耐药的ALK阳性非小细胞肺癌的疗效:Ensartinib在对Crizotinib耐药的ALK阳性非小细胞肺癌患者中显示出显著的活性,包括那些有脑转移的患者。它表现出良好的安全性,常见的治疗相关不良事件包括皮疹、肝酶浓度增加和一般耐受性 (Yang et al., 2019)。
药代动力学和代谢:研究已经开发了用于在人类血浆中定量this compound的高效液相色谱串联质谱分析方法,有助于在中国患有晚期ALK阳性非小细胞肺癌的患者中进行药代动力学研究 (Li et al., 2023)。另一项关于[14C]this compound在口服给药后在健康受试者中的代谢和药代动力学的研究发现,大部分药物在粪便中排泄,未改变的this compound是主要的与药物相关的成分 (Zhou et al., 2020)。
与药物转运蛋白和生物转化酶的相互作用:this compound与ATP结合盒(ABC)药物外流转运蛋白和细胞色素P450生物转化酶(CYPs)相互作用,在多药耐药和药代动力学药物相互作用中发挥重要作用。它作为ABCB1和ABCG2转运蛋白的有效抑制剂,并抑制CYP3A4和CYP2C9,可能影响药物耐药性和相互作用 (Vagiannis et al., 2020)。
中枢神经系统活性:临床研究显示this compound在治疗ALK阳性非小细胞肺癌患者的中枢神经系统转移方面的疗效,支持高脑浓度和对神经母细胞瘤模型颅内生长的有效性的临床前结果 (Horn et al., 2017)。
对非小细胞肺癌细胞粘附和转移的影响:this compound以浓度依赖的方式抑制非小细胞肺癌细胞的粘附、侵袭和迁移,可能与MMP-2和MMP-9表达的下调以及ERK信号通路和p-Akt表达的抑制有关 (Zhang et al., 2019)。
与Crizotinib的比较:一项临床3期试验发现,对于ALK阳性非小细胞肺癌患者,this compound优于crizotinib,显示出更长的中位无进展生存时间和更高的颅内反应率,表明this compound是一种新的一线治疗选择 (Horn et al., 2021)。
作用机制
Target of Action
Ensartinib, also known as X-376, is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound binds to and inhibits ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting ALK, this compound prevents the receptor from sending signals that stimulate cell proliferation and survival . This inhibition can lead to the death of cancer cells that express aberrant ALK .
Biochemical Pathways
This compound is a potent inhibitor of the ABCB1 and ABCG2 transporters . These transporters are part of the ATP-binding cassette (ABC) family, which plays a significant role in multidrug resistance by pumping various drugs out of cells . By inhibiting these transporters, this compound can increase the intracellular concentration of certain drugs, potentially enhancing their efficacy .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. After oral administration, it is well absorbed. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged this compound was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for this compound in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .
Result of Action
This compound has shown promising results in clinical trials. In a phase 3 eXalt3 study, this compound led to a longer progression-free survival and intracranial response rate compared with crizotinib for patients with ALK-positive non-small cell lung cancer . The response rate in ALK TKI-naïve patients was 80%, and median progression-free survival was 26.2 months .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of multidrug resistance-associated ABC transporters can affect the intracellular concentration of this compound . Additionally, the presence of central nervous system (CNS) metastases can also influence the efficacy of this compound . This compound has shown effectiveness in patients with cns metastases, indicating its ability to cross the blood-brain barrier .
安全和危害
Ensartinib has been reported to have treatment-related adverse events, which were mostly grade 1 or 2 . Alectinib, irrespective of the dose, was the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .
未来方向
生化分析
Biochemical Properties
Ensartinib interacts with the ALK tyrosine kinase, inhibiting its activity . This interaction disrupts the function of ALK, which is a key player in the growth and survival of certain cancer cells .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by inhibiting the ALK tyrosine kinase, thereby disrupting cell signaling pathways and affecting gene expression . This can lead to the death of cancer cells that rely on ALK for survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the ALK tyrosine kinase and inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in gene expression and ultimately, cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At therapeutic doses, it effectively inhibits the growth of ALK-positive tumors. At high doses, adverse effects may occur .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown of ALK tyrosine kinase . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the ALK tyrosine kinase . As an inhibitor of this kinase, this compound may be directed to the same compartments or organelles where ALK is located .
属性
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGOSVDVDPBCY-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365267-27-1 | |
| Record name | X-396 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | X-396 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | X-376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)
![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)
![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)